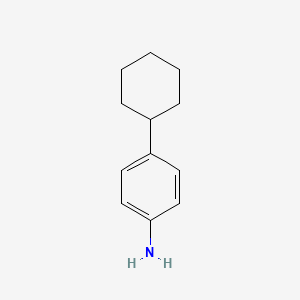

4-Cyclohexylaniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNMBIKJQAKQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213154 | |

| Record name | 4-Cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6373-50-8 | |

| Record name | 4-Cyclohexylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Cyclohexylaniline from 4-Nitro-1,1'-biphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-cyclohexylaniline, a valuable building block in medicinal chemistry and materials science, starting from 4-nitro-1,1'-biphenyl. The synthesis is presented as a robust two-step process involving the reduction of the nitro group followed by the hydrogenation of one of the aromatic rings. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The conversion of 4-nitro-1,1'-biphenyl to this compound is most reliably achieved through a two-step synthetic sequence. This approach allows for controlled reduction and avoids potential side reactions that might occur in a one-pot synthesis.

Step 1: Reduction of 4-Nitro-1,1'-biphenyl to 4-Aminobiphenyl. This initial step involves the selective reduction of the nitro functional group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and widely documented method for this transformation.

Step 2: Hydrogenation of 4-Aminobiphenyl to this compound. The second step focuses on the selective hydrogenation of one of the phenyl rings of 4-aminobiphenyl to a cyclohexyl ring. This transformation typically requires more robust catalysts, such as rhodium or ruthenium, to overcome the aromaticity of the benzene ring.

Figure 1: Two-step synthetic pathway from 4-nitro-1,1'-biphenyl to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4-Aminobiphenyl

This protocol is adapted from a well-established procedure for the reduction of a similar nitroarene.

Materials and Equipment:

-

4-Nitro-1,1'-biphenyl

-

5% Palladium on carbon (Pd/C) catalyst

-

Ethanol (95%)

-

Hydrogen gas source

-

Parr hydrogenation apparatus or similar pressure reactor

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

In a Parr hydrogenation bottle or a suitable pressure reactor, combine 4-nitro-1,1'-biphenyl (1.0 eq) and 95% ethanol to form a slurry.

-

Carefully add 5% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to 25–50 p.s.i.

-

Agitate the mixture at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of celite or filter paper to remove the Pd/C catalyst.

-

Wash the catalyst on the filter with a small amount of ethanol.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield crude 4-aminobiphenyl.

-

The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the hydrogenation of aromatic amines. Optimization of reaction time, temperature, and pressure may be necessary to achieve high yields.

Materials and Equipment:

-

4-Aminobiphenyl

-

5% Rhodium on carbon (Rh/C) or 5% Ruthenium on carbon (Ru/C) catalyst

-

Solvent (e.g., ethanol, methanol, or acetic acid)

-

High-pressure autoclave or reactor

-

Hydrogen gas source

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge a high-pressure autoclave with 4-aminobiphenyl (1.0 eq) and a suitable solvent.

-

Add the 5% Rh/C or 5% Ru/C catalyst (typically 5-10 mol% of the noble metal relative to the substrate).

-

Seal the reactor, purge with an inert gas, and then introduce hydrogen gas.

-

Pressurize the reactor with hydrogen to a pressure range of 500-1500 psi.

-

Heat the mixture to a temperature between 80-150 °C with vigorous stirring.

-

Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Wash the catalyst with a small portion of the solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

-

The final product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis.

Table 1: Reaction Parameters and Yields

| Step | Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) |

| 1 | 4-Nitro-1,1'-biphenyl | 4-Aminobiphenyl | 5% Pd/C | Ethanol | Room Temp | 25-50 | >90 |

| 2 | 4-Aminobiphenyl | This compound | 5% Rh/C or 5% Ru/C | Ethanol/Acetic Acid | 80-150 | 500-1500 | 70-90 |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Nitro-1,1'-biphenyl | C₁₂H₉NO₂ | 199.21 | 113-115 | 340 |

| 4-Aminobiphenyl | C₁₂H₁₁N | 169.22 | 53-54 | 302 |

| This compound | C₁₂H₁₇N | 175.27 | 14-16 | 291-293 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process.

Figure 2: Detailed experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from 4-nitro-1,1'-biphenyl is effectively carried out in a two-step process. The initial reduction of the nitro group is a high-yielding reaction using standard palladium catalysis. The subsequent hydrogenation of the aromatic ring, while requiring more forcing conditions and a rhodium or ruthenium catalyst, proceeds in good yield. The provided protocols offer a solid foundation for the laboratory-scale synthesis of this important molecule. For process scale-up, further optimization of catalyst loading, reaction time, and purification methods would be necessary. This guide serves as a valuable resource for researchers engaged in the synthesis of complex amines for pharmaceutical and materials science applications.

Catalytic Hydrogenation of Biphenyl for Cyclohexylbenzene Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective hydrogenation of biphenyl to produce cyclohexylbenzene is a critical industrial process, primarily driven by the subsequent conversion of cyclohexylbenzene to phenol and cyclohexanone, key precursors in polymer and pharmaceutical synthesis. This technical guide provides a comprehensive overview of the catalytic systems and experimental protocols for this transformation. It delves into various catalytic approaches, detailing reaction conditions and performance metrics. Quantitative data from multiple studies are compiled into comparative tables for ease of reference. Furthermore, this guide illustrates the core reaction pathways and experimental workflows through detailed diagrams, offering a thorough resource for professionals in chemical research and drug development.

Introduction

The conversion of biphenyl (BP) to cyclohexylbenzene (CHB) is a significant advancement in chemical manufacturing, offering a more efficient route to valuable intermediates compared to traditional methods.[1][2] The process hinges on the selective hydrogenation of one of the two aromatic rings in the biphenyl molecule. Achieving high selectivity towards CHB while minimizing the formation of the fully hydrogenated product, bicyclohexyl (BCH), is the primary challenge.[3] This guide explores the nuances of catalyst selection, reaction engineering, and experimental design to optimize the synthesis of cyclohexylbenzene.

Reaction Pathways

The hydrogenation of biphenyl proceeds through a sequential reaction network. The initial and desired step is the hydrogenation of one aromatic ring to form cyclohexylbenzene. Subsequently, the second aromatic ring of CHB can be hydrogenated to yield bicyclohexyl. The relative rates of these two steps determine the selectivity of the process.[3]

Catalytic Systems and Performance

A variety of catalytic systems have been investigated for the selective hydrogenation of biphenyl. Nickel-based catalysts, particularly skeletal Ni (Raney Ni) and supported Ni catalysts, have demonstrated high activity and selectivity.[4][5] Other transition metals and noble metals have also been explored, each with distinct advantages and operating conditions.

Nickel-Based Catalysts

Nickel catalysts are widely studied due to their high activity and cost-effectiveness.

| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Solvent | BP Conv. (%) | CHB Sel. (%) | CHB Yield (%) | Reference |

| Skeletal Ni (QS-Ni) | - | 70 | 1 | THF | 100 | 99.4 | 99.4 | [4] |

| 20%Ni | SiO2 | 200 | 3 | Isopropanol | 99.6 | 99.3 | 99.3 | [5] |

| NiMoWS | - | 300 | 5.5 | - | ~99 | 52 | - | [6][7] |

| Ni-12 | SBA-15 | 60-100 | 4 | Heptane | High | - | - | [7] |

| Ni-12 | SiO2 | 60-100 | 4 | Heptane | Moderate | - | - | [7] |

| Ni-12 | Al2O3 | 60-100 | 4 | Heptane | Low | - | - | [7] |

Other Metal Catalysts

While nickel catalysts are prevalent, other metals have also been shown to be effective.

| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Solvent | BP Conv. (%) | CHB Sel. (%) | CHB Yield (%) | Reference |

| Ni-Mo sulfide | - | 380 | 6 | Heptane | 79 | - | 60 (CHB + DCH) | [3] |

| Cu-based | - | - | - | - | - | - | - | [8][9] |

| Pt-Pd | - | - | - | - | - | - | - | [10] |

| 3% Pt | C | 180 | 7 | - | - | - | - | [11] |

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for catalyst preparation and hydrogenation reactions.

Catalyst Preparation: 20%Ni/SiO2 via Over-Volume Impregnation[5]

Methodology:

-

A predetermined amount of SiO2 support is accurately weighed.

-

A nickel salt solution of the required concentration is prepared to achieve a 20 wt% Ni loading.

-

The SiO2 support is impregnated with the nickel salt solution.

-

The resulting sample is dried in an oven at 60°C for 4 hours.[5]

-

After drying, the sample is ground into a fine powder.

-

The powdered sample is calcined in a muffle furnace at 350°C for 3 hours.[5]

-

Finally, the calcined catalyst is reduced in a tube furnace at 550°C under a flow of 10 vol% H2 in N2 for 3 hours to obtain the active catalyst.[5]

Biphenyl Hydrogenation with Skeletal Ni Catalyst[4][6]

Methodology:

-

A high-pressure autoclave is charged with biphenyl (as a solution in a solvent like THF or heptane) and the skeletal Ni catalyst.[3][4]

-

The reactor is sealed and purged multiple times with hydrogen to remove air.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 1 MPa).[4][6]

-

The reaction mixture is heated to the target temperature (e.g., 70°C) and stirred vigorously.[4][5]

-

The reaction is allowed to proceed for a predetermined duration (e.g., 0.3-8 hours).[6]

-

After the reaction, the autoclave is cooled to room temperature, and the excess hydrogen is carefully vented.

-

The liquid products are collected and analyzed using gas chromatography (GC) to determine the conversion of biphenyl and the selectivity to cyclohexylbenzene and bicyclohexyl.[3]

Conclusion

The catalytic hydrogenation of biphenyl to cyclohexylbenzene is a well-established yet continually evolving field of study. Nickel-based catalysts, particularly skeletal Ni and supported Ni/SiO2, have demonstrated exceptional performance, achieving near-complete conversion and high selectivity under optimized conditions. The choice of catalyst, support, solvent, temperature, and pressure all play critical roles in steering the reaction towards the desired product. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals to design and implement efficient and selective biphenyl hydrogenation processes for the synthesis of valuable chemical intermediates. Further research may focus on developing even more active and stable catalysts, as well as exploring greener reaction media and continuous flow processes.

References

- 1. WO2011096989A1 - Dehydrogenation of cyclohexanone to produce phenol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Selective hydrogenation of biphenyl to cyclohexylbenzene over Cu based catalysts | Semantic Scholar [semanticscholar.org]

- 10. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Cyclohexylaniline: A Technical Guide

Introduction

4-Cyclohexylaniline is an aromatic amine of significant interest in the fields of medicinal chemistry and materials science. Its structural combination of a rigid aniline moiety and a flexible cyclohexyl group imparts unique physicochemical properties, making it a valuable building block in the synthesis of novel compounds. Accurate and comprehensive spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its chemical behavior. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and visual representations of the analytical workflow and spectral correlations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.98 | d | 2H | Ar-H (ortho to NH₂) |

| 6.64 | d | 2H | Ar-H (meta to NH₂) |

| 3.55 | s (br) | 2H | -NH₂ |

| 2.38 | tt | 1H | Ar-CH- |

| 1.65 - 1.85 | m | 5H | Cyclohexyl-H |

| 1.15 - 1.40 | m | 5H | Cyclohexyl-H |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 145.1 | Ar-C (ipso to NH₂) |

| 137.9 | Ar-C (ipso to cyclohexyl) |

| 129.2 | Ar-CH (meta to NH₂) |

| 115.4 | Ar-CH (ortho to NH₂) |

| 44.2 | Cyclohexyl-CH |

| 34.9 | Cyclohexyl-CH₂ |

| 26.9 | Cyclohexyl-CH₂ |

| 26.1 | Cyclohexyl-CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435, 3350 | Strong | N-H stretching (asymmetric and symmetric) |

| 3020 | Medium | Aromatic C-H stretching |

| 2925, 2850 | Strong | Aliphatic C-H stretching (cyclohexyl) |

| 1620 | Strong | N-H bending (scissoring) |

| 1515 | Strong | Aromatic C=C stretching |

| 820 | Strong | para-disubstituted C-H out-of-plane bending |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 175 | 100 | [M]⁺ (Molecular Ion) |

| 132 | 45 | [M - C₃H₇]⁺ |

| 117 | 30 | [M - C₄H₉]⁺ |

| 106 | 95 | [C₆H₅NHCH₂]⁺ |

| 93 | 55 | [C₆H₅NH₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[1] For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope, with a longer relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.[2] The spectrum is acquired over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate is prepared. A 1 µL aliquot of the solution is injected into the GC-MS system. The gas chromatograph is typically equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature program starts at a low temperature (e.g., 70 °C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280 °C) to ensure the elution of the compound. Helium is used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[3] The mass spectrum is recorded over a mass range of m/z 40-500.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Correlation of molecular structure with key spectroscopic signals.

References

The Rising Potential of 4-Cyclohexylaniline Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 4-cyclohexylaniline scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a diverse range of biological activities. This technical guide synthesizes the current understanding of novel this compound derivatives, focusing on their potential as anticancer, antimicrobial, and analgesic agents. This document provides an in-depth look at the available quantitative data, detailed experimental methodologies for their evaluation, and a visualization of relevant biological pathways and experimental workflows.

Anticancer Activity of this compound Analogs

Derivatives of this compound have been investigated for their potential as anticancer agents, with studies suggesting that modifications to this scaffold can lead to potent cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of a series of novel 4-phenoxyquinoline derivatives, which share structural similarities with this compound derivatives and highlight the potential for potent anticancer effects. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | c-Met IC50 (nM) | A549 IC50 (µM) | H460 IC50 (µM) | HT-29 IC50 (µM) | MKN45 IC50 (µM) | U87MG IC50 (µM) |

| 1s | 1.42 | 0.39 | 0.18 | 0.38 | 0.81 | - |

| 1b | - | - | - | - | - | - |

| 1t | - | - | - | - | - | - |

| Foretinib (Control) | - | - | - | - | - | - |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., A549, H460, HT-29, MKN-45, U87MG)

-

Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compounds (this compound derivatives)

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. A vehicle control (medium with DMSO) and a blank control (medium only) are also included.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathway: EGFR-VEGFR Inhibition

Many aniline-based anticancer agents function by inhibiting protein kinases involved in cell signaling pathways critical for tumor growth and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two such key targets. While the specific pathways targeted by novel this compound derivatives are yet to be fully elucidated, the following diagram illustrates a representative signaling cascade that such compounds could potentially inhibit.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area, with studies indicating activity against a range of bacteria and fungi. The lipophilic cyclohexyl group is thought to facilitate the interaction of these molecules with microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of representative aniline derivatives, indicating the potential of the broader class of compounds. Data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| 4a' | 5.905 ± 1.011 | 4.82 ± 0.042 | 3.8 ± 0.056 | 5.51 ± 0.381 |

| 4d' | 6.145 ± 1.138 | 3.97 ± 0.014 | 5.805 ± 0.728 | 5.61 ± 0.001 |

| 4h' | 6.595 ± 0.021 | 5.335 ± 0.021 | 3.755 ± 0.091 | 5.66 ± 0.014 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microplates

-

Test compounds (this compound derivatives)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.

-

Inoculation: Each well of the microplate containing the serially diluted compounds is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The microplate is incubated at 35-37°C for 18-24 hours.

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Analgesic Activity of this compound Derivatives

Certain N-acylated derivatives of cyclohexylaniline have demonstrated notable analgesic properties.[2] These compounds are thought to exert their effects through mechanisms related to the inhibition of inflammatory pathways.

Quantitative Analgesic Activity Data

The following table summarizes the analgesic activity of N-acylated cyclohexylaniline derivatives in the phenylquinone-induced writhing test in mice. The activity is expressed as the percentage of inhibition of writhing compared to a control group.

| Compound | Dose (mg/kg) | % Inhibition of Writhing |

| Derivative 1 | 50 | Comparable to Naproxen |

| Derivative 2 | 50 | Slight Activity |

| Naproxen (Control) | 20 | - |

Note: The specific structures and detailed quantitative data for these derivatives were not fully disclosed in the cited abstract.[2]

Experimental Protocols for Analgesic Activity

This is a widely used model for screening peripheral analgesic activity.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Acetic acid solution (0.6% v/v in saline)

-

Test compounds (this compound derivatives)

-

Standard analgesic drug (e.g., Diclofenac sodium)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Animal Grouping: The mice are randomly divided into groups (n=6-10 per group), including a control group, a standard drug group, and test compound groups.

-

Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally at specific doses. The control group receives the vehicle.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, each mouse is injected intraperitoneally with the acetic acid solution.

-

Observation: Immediately after the injection of acetic acid, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15-20 minutes).

-

Data Analysis: The percentage of analgesic activity is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] × 100

This method is used to evaluate centrally acting analgesics.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

Test compounds

-

Standard analgesic drug (e.g., Morphine)

-

Vehicle

Procedure:

-

Baseline Reaction Time: Each animal is placed on the hot plate, and the time taken to show a nociceptive response (e.g., licking of the paws or jumping) is recorded as the baseline latency. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

-

Drug Administration: The animals are then treated with the test compounds, standard drug, or vehicle.

-

Post-Treatment Reaction Time: The reaction time of each animal on the hot plate is measured again at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The increase in latency period is considered as the index of analgesic activity. The percentage of the maximum possible effect (% MPE) can be calculated.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of novel this compound derivatives.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The available, albeit limited, data suggests significant potential in the areas of oncology, infectious diseases, and pain management. Further systematic synthesis and comprehensive biological evaluation of novel derivatives are warranted to fully explore the structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental protocols and representative data provided in this guide offer a foundational framework for researchers entering this exciting field.

References

4-Cyclohexylaniline: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylaniline is a primary aromatic amine that has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural motif, featuring a cyclohexyl group attached to an aniline ring, imparts a desirable combination of lipophilicity and rigidity to target molecules. This versatile scaffold has found extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological significance of this compound, offering valuable insights for professionals engaged in chemical research and drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 6373-50-8 |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 53 °C |

| Boiling Point | 166 °C |

| Flash Point | 110 °C |

| Density | 1.013 g/cm³ |

| Water Solubility | Insoluble |

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectral data can vary slightly based on the solvent and instrument used, typical values are found in various chemical databases.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. Two of the most common and effective methods are the catalytic hydrogenation of 4-aminobiphenyl and the Friedel-Crafts alkylation of aniline.

Catalytic Hydrogenation of 4-Aminobiphenyl

This method involves the reduction of the phenyl ring of 4-aminobiphenyl to a cyclohexyl ring using a heterogeneous catalyst, typically rhodium on carbon (Rh/C), under a hydrogen atmosphere.

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave is charged with 4-aminobiphenyl and a catalytic amount of 5% Rh/C (typically 1-5 mol%).

-

Solvent: An appropriate solvent, such as ethanol or isopropanol, is added to dissolve the substrate.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 500-1000 psi).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Purification by recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel affords pure this compound.

Yields: This method typically provides good to excellent yields, often exceeding 80%.

Friedel-Crafts Alkylation of Aniline with Cyclohexanol

This approach involves the acid-catalyzed alkylation of aniline with cyclohexanol. A strong acid catalyst, such as sulfuric acid or phosphoric acid, is employed to generate a cyclohexyl carbocation, which then undergoes electrophilic aromatic substitution on the aniline ring, primarily at the para position due to steric hindrance and electronic effects.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with aniline and a molar excess of cyclohexanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is slowly added to the reaction mixture with cooling.

-

Reaction Conditions: The mixture is heated to reflux (typically 140-160 °C) for several hours. The reaction progress is monitored by TLC or GC.

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with a base, such as aqueous sodium hydroxide, to a pH of 8-9.

-

Extraction: The product is extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Yields: The yields for this method can be moderate to good, typically in the range of 50-70%.

Synthesis Workflow Diagram

Key Reactions of this compound as a Building Block

The presence of the reactive amino group and the aromatic ring makes this compound a versatile precursor for a variety of chemical transformations.

N-Acylation: Synthesis of N-(4-cyclohexylphenyl)acetamide

The amino group of this compound readily undergoes acylation with acylating agents like acetyl chloride or acetic anhydride to form the corresponding amide.

Experimental Protocol:

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer. A base, such as triethylamine or pyridine, is added to act as an acid scavenger.

-

Acylating Agent Addition: Acetyl chloride is added dropwise to the stirred solution at 0 °C.

-

Reaction Conditions: The reaction is typically stirred at room temperature for 1-3 hours.

-

Work-up: The reaction mixture is washed with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.

-

Purification: The organic layer is dried, and the solvent is evaporated. The resulting solid is purified by recrystallization to afford N-(4-cyclohexylphenyl)acetamide.[1]

Buchwald-Hartwig Amination

This compound can serve as the amine coupling partner in palladium-catalyzed Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides or triflates.[2][3][4][5] This reaction is a powerful tool for the synthesis of diarylamines.

Experimental Protocol (General):

-

Reaction Setup: An oven-dried Schlenk tube is charged with the aryl halide, this compound (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents).

-

Solvent: Anhydrous toluene or dioxane is added.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the solvent is removed. The residue is purified by column chromatography.

Nitrosation: Synthesis of 1-Cyclohexyl-4-nitrosobenzene

The amino group of this compound can be converted to a nitroso group through diazotization followed by treatment with a nitrite source.

Experimental Protocol:

-

Diazotization: this compound is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

-

Reaction with Sulfite: The resulting diazonium salt solution is then slowly added to a cold solution of sodium sulfite.

-

Oxidation: The intermediate is then oxidized, for instance with potassium permanganate or nitric acid, to yield 1-cyclohexyl-4-nitrosobenzene.

-

Purification: The product is isolated by filtration or extraction and purified by recrystallization.

Reaction Scheme Overview

This compound Derivatives in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. A notable example is their role as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

This compound Derivatives as CDK4/6 Inhibitors

Dysregulation of the cell cycle is a hallmark of cancer, and inhibitors of CDK4 and CDK6 have emerged as a successful class of anticancer drugs.[6][7][8][9][10] Several potent and selective CDK4/6 inhibitors incorporate the this compound moiety. This structural element often occupies the ATP-binding pocket of the kinase, forming crucial hydrophobic and hydrogen-bonding interactions.

Mechanism of Action:

CDK4 and CDK6, in complex with Cyclin D, phosphorylate the Retinoblastoma protein (Rb).[11] This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[8] By inhibiting the kinase activity of CDK4/6, this compound-based inhibitors prevent the phosphorylation of Rb, leading to cell cycle arrest in the G1 phase and thereby inhibiting the proliferation of cancer cells.

Signaling Pathway Diagram

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of a diverse array of complex molecules. The incorporation of the this compound scaffold has proven to be a successful strategy in the design of potent and selective drug candidates, particularly in the field of oncology. The continued exploration of the chemical space around this privileged structure holds significant promise for the discovery of novel therapeutics and advanced materials. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound.

References

- 1. N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. US3196179A - Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst - Google Patents [patents.google.com]

Unlocking Proteomic Insights: A Technical Guide to the Applications of 4-Cyclohexylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted potential of 4-Cyclohexylaniline as a versatile chemical tool in modern proteomics research. While direct applications of this specific compound are emerging, its unique structural features—a reactive aniline group coupled with a bulky, hydrophobic cyclohexyl moiety—position it as a powerful scaffold for the development of novel chemical probes, cross-linking agents, and labeling reagents. This document provides a comprehensive overview of these potential applications, supported by detailed experimental protocols adapted from established methodologies for analogous aniline derivatives.

This compound as a Scaffold for Chemical Probe Development

The hydrophobic cyclohexyl group of this compound can serve as a "bait" to target proteins with hydrophobic binding pockets, which are often key sites of protein-protein interactions and small molecule binding. By functionalizing the aniline group, this compound can be converted into a variety of chemical probes to identify and characterize these target proteins.

Photoaffinity Probes for Target Identification

Photoaffinity probes are invaluable tools for covalently capturing interacting proteins upon photoactivation, enabling their subsequent identification by mass spectrometry. A this compound-based photoaffinity probe can be synthesized to investigate the interactome of proteins that recognize hydrophobic moieties.

Experimental Protocol: One-Step Synthesis of a this compound-Based Diazirine Photoaffinity Probe

This protocol is adapted from a one-step Ugi reaction for the synthesis of photoaffinity probes.[1][2]

Materials:

-

This compound

-

An isocyanide (e.g., tert-butyl isocyanide)

-

A photoreactive diazirine-containing carboxylic acid (e.g., 3-(3-methyl-3H-diazirin-3-yl)propanoic acid)

-

An aldehyde or ketone with a reporter tag (e.g., an alkyne- or biotin-containing aldehyde for click chemistry or affinity purification)

-

Methanol as solvent

Procedure:

-

In a clean, dry flask, dissolve this compound (1 equivalent) in methanol.

-

Add the isocyanide (1 eq.), the diazirine-containing carboxylic acid (1 eq.), and the reporter-tagged aldehyde/ketone (1 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting photoaffinity probe using column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Proximity Labeling Probes

The aniline moiety can be derivatized into a substrate for peroxidase-based proximity labeling enzymes like APEX2. A biotin-conjugated this compound could be used to map the microenvironment of proteins that bind the cyclohexyl group.

Experimental Protocol: Synthesis of a Biotinylated this compound Probe

This protocol is a conceptual adaptation based on standard biotinylation and aniline derivatization chemistries.[3][4][5]

Materials:

-

This compound

-

A biotin derivative with a reactive group (e.g., NHS-biotin)

-

A bifunctional linker with an amine-reactive group and a group reactive towards the aniline (e.g., an acyl chloride)

-

Organic solvents (e.g., DMF, DCM)

-

Triethylamine (TEA) or another suitable base

Procedure:

-

Linker Attachment: React this compound with a bifunctional linker. For example, acylate the aniline with an acyl chloride that has a protected amine at the other end.

-

Deprotection: Remove the protecting group from the linker's amine.

-

Biotinylation: React the deprotected amine with NHS-biotin in a suitable buffer (e.g., sodium bicarbonate, pH 8.3) to yield the final biotinylated probe.

-

Purification: Purify the product at each step using column chromatography.

-

Characterization: Confirm the structure of the final product using NMR and mass spectrometry.

Application in Protein Cross-linking

The aniline group of this compound can be used to synthesize bifunctional cross-linking agents. The hydrophobic cyclohexyl group may direct the cross-linker to hydrophobic interfaces of protein complexes.

Experimental Protocol: Synthesis of a Homobifunctional Cross-linker from this compound

This protocol describes a conceptual pathway to a homobifunctional cross-linker.

Materials:

-

This compound

-

A diacyl chloride (e.g., adipoyl chloride)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

Anhydrous solvents (e.g., THF, DMF)

Procedure:

-

Amide Formation: React two equivalents of this compound with one equivalent of a diacyl chloride in the presence of a base to form a diamide.

-

The resulting molecule will have two terminal carboxylic acid groups.

-

NHS Ester Formation: Activate the terminal carboxyl groups by reacting the diamide with N-Hydroxysuccinimide (NHS) and a coupling agent like DCC to form the final NHS ester cross-linker.

-

Purification and Characterization: Purify the cross-linker by recrystallization or column chromatography and confirm its structure.

Protein Labeling via Aniline Modification

The aniline group of this compound can be targeted for specific chemical modifications to label proteins. This is particularly useful if a protein of interest has been engineered to contain an aniline-bearing unnatural amino acid. Alternatively, the aniline moiety can be introduced onto a protein surface through the modification of lysine residues.

Oxidative Coupling for Protein Labeling

Aniline-containing proteins can be chemoselectively modified through an oxidative coupling reaction.[6][7][8][9] This allows for the attachment of fluorescent dyes, affinity tags, or other functionalities.

Experimental Protocol: Oxidative Coupling of a Fluorescent Aniline to a Target Protein

This protocol is based on established methods for aniline bioconjugation.[6][8]

Materials:

-

Aniline-modified protein (either through unnatural amino acid incorporation or lysine modification)

-

A functionalized aniline probe (e.g., fluoresceinamine or a synthesized biotin-aniline)

-

Sodium periodate (NaIO₄) or potassium ferricyanide (K₃[Fe(CN)₆]) as an oxidant

-

Phosphate buffer (100 mM, pH 6.5)

Procedure:

-

Prepare a solution of the aniline-modified protein in the phosphate buffer.

-

Add the functionalized aniline probe to the protein solution. A typical starting concentration is 200 µM.

-

Initiate the reaction by adding a fresh solution of the oxidant (e.g., 80 mM ferricyanide).

-

Allow the reaction to proceed for 5-10 minutes at room temperature.

-

Quench the reaction by adding a reducing agent like sodium dithionite or by buffer exchange to remove the oxidant.

-

Remove excess probe by dialysis or size-exclusion chromatography.

-

Analyze the labeled protein by SDS-PAGE and fluorescence imaging or Western blot.

Quantitative Proteomics using ANIBAL

The ANIBAL (Aniline Benzoic Acid Labeling) method utilizes ¹²C- and ¹³C-aniline to label carboxylic acid groups on proteins for quantitative mass spectrometry. While this method uses aniline itself, this compound could potentially be adapted for targeted quantification of proteins that are first modified to contain a reactive carboxyl group.

Data Presentation

The utility of this compound-based reagents in proteomics is underpinned by the chemical properties of the aniline and cyclohexyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N | PubChem |

| Molecular Weight | 175.27 g/mol | PubChem |

| pKa (of the anilinium ion) | ~4.6 | (Typical for anilines) |

| LogP (octanol-water) | ~3.9 | (Estimated) |

Table 2: Relative Hydrophobicity of Relevant Amino Acid Side Chains

| Amino Acid | Hydrophobicity Index (Kyte-Doolittle) |

| Isoleucine | 4.5 |

| Valine | 4.2 |

| Leucine | 3.8 |

| Phenylalanine | 2.8 |

| Cysteine | 2.5 |

| Cyclohexylalanine * | ~3.7 |

| Methionine | 1.9 |

| Alanine | 1.8 |

*Note: The hydrophobicity index for cyclohexylalanine (a close analog to the cyclohexyl group of this compound) is estimated to be high, comparable to other hydrophobic amino acids.[10][11][12][13][14] This highlights the potential for the cyclohexyl group to engage in hydrophobic interactions.

Table 3: Reactivity of Aniline Derivatives in Bioconjugation

| Reaction Type | Reagents | pH | Typical Reaction Time | Efficiency |

| Oxidative Coupling | Aniline, Aminophenol, NaIO₄ | 6.5 | 2-5 min | High |

| Amide Bond Formation | Aniline, Activated Carboxylic Acid | 7.5-8.5 | 1-2 hours | Moderate to High |

| Oxime Ligation (catalyzed) | Aniline, Aldehyde/Ketone, Aminoxy | 6.0-7.0 | < 1 hour | High |

This table summarizes the general reaction conditions for chemistries involving the aniline group, providing a basis for designing experiments with this compound derivatives.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel reagents for proteomics research. Its unique combination of a reactive chemical handle and a significant hydrophobic moiety makes it an ideal starting point for creating sophisticated tools to probe protein structure, function, and interactions. The experimental frameworks provided in this guide offer a starting point for researchers to synthesize and apply this compound-based reagents to address a wide range of biological questions. As the field of chemical proteomics continues to evolve, the innovative application of such versatile chemical scaffolds will be crucial in mapping the complex landscape of the proteome.

References

- 1. researchgate.net [researchgate.net]

- 2. One-Step Synthesis of Photoaffinity Probes for Live-Cell MS-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utilization of a Branched Late-Stage Clickable Biotinylated Chassis on the Example of a Pittsburgh B Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of a Biotinylated Paclitaxel with an Extra-Long Chain Spacer Arm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modification of aniline containing proteins using an oxidative coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Direct Detection of Nitrotyrosine-Containing Proteins Using an Aniline-Based Oxidative Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

- 12. Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimentally Determined Hydrophobicity Scales [blanco.biomol.uci.edu]

- 14. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 4-Cyclohexylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclohexylaniline is a significant intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for process optimization, formulation development, and ensuring reaction efficiency. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Due to the limited availability of specific quantitative solubility data in publicly available literature, this guide focuses on empowering researchers with the methodology to generate this critical data in-house.

Introduction to the Solubility of this compound

This compound is a primary aromatic amine featuring a non-polar cyclohexyl group attached to the aniline moiety. This molecular structure dictates its solubility behavior, suggesting a general preference for organic solvents over aqueous media. The presence of the amine group allows for hydrogen bonding, which can influence its solubility in protic solvents, while the bulky, non-polar cyclohexyl and phenyl groups favor solubility in non-polar to moderately polar aprotic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the following trends in the solubility of this compound can be anticipated:

-

High Solubility: In solvents that can effectively solvate both the non-polar cyclohexylphenyl backbone and the polar amino group. This would include moderately polar aprotic solvents like dichloromethane, chloroform, and tetrahydrofuran, as well as polar protic solvents like short-chain alcohols (methanol, ethanol).

-

Moderate Solubility: In less polar solvents such as toluene and ethyl acetate, where the non-polar interactions with the cyclohexyl and phenyl rings would be significant.

-

Low Solubility: In highly non-polar solvents like hexane and other aliphatic hydrocarbons, the polarity of the amine group might limit solubility.

It is crucial to note that these are predictions, and experimental determination is necessary for accurate quantitative data.

Experimental Protocol for Determining Solubility: The Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature orbital shaker or water bath. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary study can determine the optimal time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of this compound in the original saturated solution by back-calculation from the diluted sample, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Presentation

As previously stated, specific quantitative solubility data for this compound in various organic solvents is not readily found in the cited literature. However, upon experimental determination using the protocol above, the data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C (Example)

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Data | Experimental Data |

| Ethanol | 24.5 | Experimental Data | Experimental Data |

| Acetone | 20.7 | Experimental Data | Experimental Data |

| Dichloromethane | 8.93 | Experimental Data | Experimental Data |

| Ethyl Acetate | 6.02 | Experimental Data | Experimental Data |

| Toluene | 2.38 | Experimental Data | Experimental Data |

| Hexane | 1.88 | Experimental Data | Experimental Data |

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in the public domain, this guide provides the necessary theoretical framework and a detailed experimental protocol for researchers to determine this vital information. The provided workflow and understanding of the underlying chemical principles will aid in solvent selection for synthesis, purification, and formulation, ultimately contributing to more robust and efficient drug development processes. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

IUPAC nomenclature and CAS number for 4-Cyclohexylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyclohexylaniline, a key intermediate in the synthesis of various organic compounds. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for a common derivatization, and a representative synthetic workflow.

Chemical Identification and Properties

This compound, also known as 4-cyclohexylbenzenamine, is an aromatic amine with a cyclohexyl substituent. Its unique structural features make it a valuable building block in medicinal chemistry and materials science.[1][2]

IUPAC Name: this compound[2]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| Appearance | White to yellow to orange to cream to pale brown crystals or powder |

| Melting Point | 53-56 °C |

| Boiling Point | 166 °C @ 13 mmHg |

| Density | 1.013 g/cm³ |

| Water Solubility | Insoluble |

| pKa | 4.96 ± 0.10 (Predicted) |

Synthesis and Production

A common route for the synthesis of this compound involves the catalytic hydrogenation of 4-nitrobiphenyl. This process typically utilizes a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction proceeds through the reduction of the nitro group to an amine and the saturation of one of the phenyl rings to a cyclohexyl ring.

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from 4-nitrobiphenyl.

Experimental Protocols

This compound is a versatile intermediate and can be used in a variety of reactions, such as nucleophilic acyl substitution to form amides.[4] The following protocol details the N-acetylation of this compound to produce N-(4-cyclohexylphenyl)acetamide.

Synthesis of N-(4-cyclohexylphenyl)acetamide

This procedure is adapted from standard N-acetylation protocols for substituted anilines.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. An ice bath can be used to control the temperature if the reaction is significantly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the this compound starting material. This typically takes 1-3 hours.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

-

Drying and Concentration:

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude N-(4-cyclohexylphenyl)acetamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety Information

This compound is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, call a poison center or doctor if you feel unwell.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 4-Cyclohexylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 4-cyclohexylaniline, a valuable scaffold in medicinal chemistry and materials science. The document outlines three primary synthetic strategies: Buchwald-Hartwig Amination for N-arylation, Reductive Amination for N-alkylation, and Classical N-alkylation with alkyl halides.

Synthetic Strategies Overview

The synthesis of N-substituted this compound can be broadly categorized into two main approaches: N-arylation and N-alkylation.

-

N-Arylation: This involves the formation of a bond between the nitrogen atom of this compound and an aromatic ring. The Buchwald-Hartwig amination is a state-of-the-art, palladium-catalyzed cross-coupling reaction that is highly efficient for this transformation. A more traditional method, the Ullmann condensation, utilizes a copper catalyst and can also be employed, though it often requires harsher reaction conditions.

-

N-Alkylation: This process introduces an alkyl group onto the nitrogen atom. Reductive amination, a one-pot reaction between this compound and an aldehyde or ketone in the presence of a reducing agent, is a highly effective and widely used method. A more classical approach involves the direct N-alkylation of this compound with alkyl halides, which can be facilitated by a base and, in some cases, a phase-transfer catalyst.

Comparative Data of Synthetic Protocols

The following table summarizes typical quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiency and required conditions.

| Method | Substrate Scope | Typical Catalyst/Reagent | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Buchwald-Hartwig Amination | Aryl halides (Br, Cl, I), triflates | Pd₂(dba)₃ / XPhos or Pd(OAc)₂ / BINAP | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80 - 110 | 8 - 24 | 75 - 95 |

| Reductive Amination | Aldehydes, Ketones | Sodium triacetoxyborohydride (STAB) or NaBH₄ | Acetic Acid (catalytic) | Dichloromethane (DCM) or Methanol | Room Temp. - 40 | 12 - 24 | 80 - 95 |

| Classical N-Alkylation | Alkyl halides (Br, I) | - | K₂CO₃ or Et₃N | Acetonitrile or DMF | 50 - 80 | 12 - 48 | 60 - 85 |

| Ullmann Condensation | Aryl iodides | Copper(I) iodide (CuI) | K₂CO₃ | DMF or Pyridine | 120 - 180 | 24 - 72 | 40 - 70 |

Experimental Protocols

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the synthesis of N-phenyl-4-cyclohexylaniline from this compound and bromobenzene.

Materials:

-

This compound

-

Bromobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol).

-

Seal the flask, and evacuate and backfill with nitrogen or argon three times.

-

Under a positive pressure of inert gas, add this compound (1.0 mmol) and anhydrous toluene (5 mL).

-

Add bromobenzene (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

-

Wash the Celite® pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-phenyl-4-cyclohexylaniline.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the synthesis of N-benzyl-4-cyclohexylaniline from this compound and benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Glacial acetic acid (optional, as catalyst)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol) and dichloromethane (10 mL).

-

Add benzaldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 mmol) in portions over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-4-cyclohexylaniline.[1][2][3]

Protocol 3: N-Alkylation with an Alkyl Halide

This protocol describes the synthesis of N-ethyl-4-cyclohexylaniline using this compound and ethyl bromide.

Materials:

-

This compound

-

Ethyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), potassium carbonate (2.0 mmol), and acetonitrile (10 mL).

-

Add ethyl bromide (1.5 mmol) to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solids with acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-ethyl-4-cyclohexylaniline.

Visualized Workflows

Caption: Buchwald-Hartwig Amination Workflow.

Caption: Reductive Amination Workflow.

Caption: Classical N-Alkylation Workflow.

References

Synthesis of 4-Cyclohexylaniline: A Detailed Overview of Reductive Amination Methods

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction